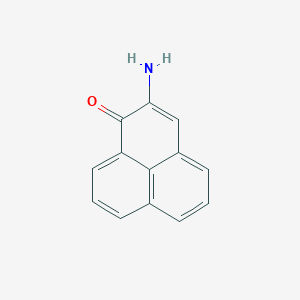

2-Amino-1H-phenalen-1-one

Description

Structure

3D Structure

Properties

CAS No. |

55077-97-9 |

|---|---|

Molecular Formula |

C13H9NO |

Molecular Weight |

195.22 g/mol |

IUPAC Name |

2-aminophenalen-1-one |

InChI |

InChI=1S/C13H9NO/c14-11-7-9-5-1-3-8-4-2-6-10(12(8)9)13(11)15/h1-7H,14H2 |

InChI Key |

IHVMVTBHISOISX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C(C(=O)C3=CC=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

Photophysical Properties of 2-Amino-1H-phenalen-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of 2-Amino-1H-phenalen-1-one, a fluorescent derivative of the polycyclic aromatic hydrocarbon 1H-phenalen-1-one. This document details the expected photophysical characteristics, experimental protocols for their determination, and the underlying scientific principles.

Introduction

1H-phenalen-1-one (PN) is a well-studied photosensitizer known for its high singlet oxygen quantum yield, approaching unity in various solvents.[1][2] However, its practical applications in areas such as fluorescence imaging and photodynamic therapy are limited by its absorption in the UV region and lack of significant fluorescence.[1] The introduction of an amino group, an electron-donating substituent, onto the phenalenone scaffold at the 2-position is expected to significantly modulate its electronic and photophysical properties. This strategic modification aims to induce a bathochromic (red) shift in the absorption and emission spectra and to promote fluorescence, thereby enhancing its potential as a versatile fluorophore and photosensitizer.

While specific experimental data for this compound is not extensively reported in the literature, this guide synthesizes information from studies on closely related aminophenalenone derivatives and provides a robust framework for its characterization.

Expected Photophysical Properties

The introduction of an amino group at the 2-position of the 1H-phenalen-1-one core is anticipated to result in the following key photophysical changes:

-

Red-Shifted Absorption and Emission: The electron-donating nature of the amino group will extend the π-conjugation of the phenalenone system, leading to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This will cause a bathochromic shift in both the absorption and emission spectra, moving them towards longer wavelengths (the visible region).

-

Enhanced Fluorescence: The amino substitution is expected to increase the radiative decay rate from the excited singlet state, resulting in enhanced fluorescence intensity compared to the non-fluorescent parent compound.

-

Solvatochromism: The photophysical properties of this compound are likely to be sensitive to the polarity of the solvent. In polar solvents, the excited state may be stabilized to a greater extent than the ground state, leading to a further red-shift in the emission spectrum.

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound, the following table presents data for a representative amino-substituted phenalenone derivative, 6-amino-2,5-dibromo-1H-phenalen-1-one (OE19), to provide an illustrative example of the expected photophysical parameters.[1]

| Photophysical Parameter | Symbol | Expected Value (for 6-amino-2,5-dibromo-1H-phenalen-1-one) | Solvent |

| Absorption Maximum | λabs | 525 nm | PBS (pH 7.4) |

| Molar Extinction Coefficient | ε | Not Reported | - |

| Emission Maximum | λem | ~600 nm | DMSO |

| Fluorescence Quantum Yield | Φf | ~0.1 | DMSO |

| Fluorescence Lifetime | τf | Not Reported | - |

| Singlet Oxygen Quantum Yield | ΦΔ | 0.43 | DMSO |

Experimental Protocols

This section outlines the detailed methodologies for the characterization of the photophysical properties of this compound.

Synthesis of this compound

A common route for the synthesis of aminophenalenones involves a two-step process of nitration followed by reduction.[1]

Step 1: Nitration of 1H-phenalen-1-one

-

Dissolve 1H-phenalen-1-one in a suitable solvent such as concentrated sulfuric acid.

-

Cool the solution in an ice bath.

-

Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

-

Stir the reaction mixture for a specified period.

-

Pour the reaction mixture onto ice to precipitate the nitro-phenalenone product.

-

Filter, wash with water until neutral, and dry the product.

-

Purify the product by column chromatography or recrystallization.

Step 2: Reduction of 2-Nitro-1H-phenalen-1-one

-

Suspend the 2-nitro-1H-phenalen-1-one in a solvent like ethanol or acetic acid.

-

Add a reducing agent, such as tin(II) chloride (SnCl2) or iron powder in the presence of an acid (e.g., HCl).[1]

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

After completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer, evaporate the solvent, and purify the resulting this compound by column chromatography.

UV-Visible Absorption Spectroscopy

This protocol describes the determination of the absorption spectrum and molar extinction coefficient.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is required.[3][4]

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol, DMSO, or PBS).

-

Prepare a series of dilutions from the stock solution to obtain concentrations in the range where absorbance is linear with concentration (typically absorbance values between 0.1 and 1.0).

-

-

Measurement:

-

Record the absorption spectra of the solvent (as a blank) and the sample solutions over a relevant wavelength range (e.g., 200-800 nm).

-

Identify the wavelength of maximum absorption (λabs).

-

-

Data Analysis:

-

Plot the absorbance at λabs against the concentration of the solutions.

-

The molar extinction coefficient (ε) can be calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

Fluorescence Spectroscopy

This protocol outlines the measurement of the emission spectrum and fluorescence quantum yield.

-

Instrumentation: A spectrofluorometer equipped with an excitation source, a sample holder, and an emission detector is necessary.[3]

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a spectroscopic grade solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[5]

-

-

Measurement:

-

Set the excitation wavelength (typically at or near the λabs).

-

Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.

-

Identify the wavelength of maximum emission (λem).

-

-

Fluorescence Quantum Yield (Φf) Determination (Relative Method):

-

Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., Rhodamine B or Quinine Sulfate).[1][6]

-

Prepare solutions of the standard and the sample with the same absorbance at the same excitation wavelength.

-

Record the fluorescence emission spectra of both the standard and the sample under identical experimental conditions.

-

The quantum yield is calculated using the following equation: Φf,sample = Φf,std × (Isample / Istd) × (ηsample2 / ηstd2) where I is the integrated fluorescence intensity and η is the refractive index of the solvent.[6]

-

References

- 1. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iss.com [iss.com]

- 6. chem.uci.edu [chem.uci.edu]

Solubility Profile of 2-Amino-1H-phenalen-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Amino-1H-phenalen-1-one, a phenalenone derivative of interest in various research and development applications. Due to the current lack of specific quantitative solubility data in publicly available literature, this document focuses on predicted qualitative solubility, alongside detailed experimental protocols for determining precise solubility parameters.

Predicted Solubility of this compound

The solubility of an organic compound is primarily governed by its molecular structure, including polarity, the presence of functional groups capable of hydrogen bonding, and molecular size. This compound possesses a large, nonpolar polycyclic aromatic backbone, which suggests limited solubility in polar solvents. However, the presence of a polar amino (-NH2) group and a ketone (C=O) group introduces the potential for hydrogen bonding and dipole-dipole interactions, which can enhance solubility in certain solvents.

Based on these structural features and general principles of solubility ("like dissolves like"), the following qualitative solubility profile is predicted. It is important to note that these are estimations and should be confirmed by experimental analysis.

| Solvent | Predicted Qualitative Solubility | Rationale |

| Water | Insoluble to Sparingly Soluble | The large, nonpolar aromatic structure is expected to dominate, leading to poor aqueous solubility. The polar amino and ketone groups may contribute to slight solubility. |

| Ethanol | Sparingly to Moderately Soluble | Ethanol has both polar (hydroxyl group) and nonpolar (ethyl group) characteristics, which may allow for some dissolution of this compound. |

| Methanol | Sparingly to Moderately Soluble | Similar to ethanol, methanol's polarity can interact with the polar groups of the solute, but the large nonpolar region of the molecule will limit solubility. |

| Acetone | Moderately Soluble | Acetone is a polar aprotic solvent that can engage in dipole-dipole interactions with the ketone group of the solute, potentially leading to better solubility than in protic solvents like water and alcohols. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds, including those with both polar and nonpolar character. It is expected to be a good solvent for this compound. |

| Dichloromethane (DCM) | Moderately to Soluble | As a nonpolar organic solvent, DCM is likely to effectively solvate the large aromatic system of this compound. |

| 5% Hydrochloric Acid (HCl) | Soluble | The basic amino group will be protonated in an acidic solution, forming a more soluble salt. |

| 5% Sodium Hydroxide (NaOH) | Insoluble | The molecule does not possess acidic protons that would readily react with a base to form a more soluble salt. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental protocols are recommended.

Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, DMSO, dichloromethane, 5% HCl, 5% NaOH)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 1-2 mg of this compound to a small test tube.

-

Add 1 mL of the desired solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

Quantitative Solubility Determination by the Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected solvent of interest

-

Screw-cap vials or flasks

-

Shaking incubator or orbital shaker set to a constant temperature

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

After the incubation period, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted solution using HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.

-

Calculate the solubility of the compound in the solvent (e.g., in mg/mL or mol/L) by back-calculating from the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of solubility using the shake-flask method.

Caption: Workflow for Quantitative Solubility Determination.

Crystal Structure of 2-Amino-1H-phenalen-1-one: A Search for Definitive Data

Despite a comprehensive search of available scientific literature and crystallographic databases, the specific crystal structure of 2-Amino-1H-phenalen-1-one, including its unit cell parameters, space group, and atomic coordinates, has not been publicly reported. This technical overview addresses the current landscape of information regarding this compound and its analogs, highlighting the absence of definitive crystallographic data and outlining available synthetic methodologies for related phenalenone derivatives.

Researchers and professionals in drug development often rely on precise structural information to understand molecular interactions and guide further research. Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. However, for this compound, such experimental data appears to be unavailable in prominent databases like the Cambridge Structural Database (CSD).

While direct crystallographic information is lacking, the synthesis of various phenalenone derivatives is documented, offering insights into the chemical accessibility of this class of compounds.

Experimental Protocols: Synthesis of Phenalenone Derivatives

The synthesis of the parent compound, 1H-phenalen-1-one, and its derivatives often serves as a precursor for more complex structures. A common method for synthesizing the 1H-phenalen-1-one core involves a Friedel-Crafts acylation. For instance, one reported synthesis starts from 2-methoxynaphthalene.

A logical workflow for the synthesis and potential crystallization of this compound can be conceptualized as follows:

Caption: Conceptual workflow for the synthesis and crystallographic analysis of this compound.

Biological Activities of Phenalenone Derivatives

Phenalenone and its derivatives are noted for a range of biological activities. These compounds have been investigated for their potential as photosensitizers, with applications in photodynamic therapy. Some derivatives have exhibited antifungal and antiprotozoal properties. The mechanism of action is often attributed to their ability to generate reactive oxygen species upon photoactivation. The introduction of an amino group at the 2-position could modulate these biological properties, making its structural and functional characterization a subject of interest for future research.

Future Outlook

The absence of a reported crystal structure for this compound represents a knowledge gap in the structural chemistry of this compound class. Future work would require the successful synthesis and crystallization of this molecule, followed by single-crystal X-ray diffraction analysis. Such a study would provide invaluable data for researchers in medicinal chemistry and materials science, enabling a deeper understanding of its structure-property relationships. Until such data becomes available, any discussion of its precise solid-state conformation remains speculative.

Spectroscopic and Analytical Characterization of 2-Amino-1H-phenalen-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of 2-Amino-1H-phenalen-1-one. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data based on the analysis of structurally similar phenalenone derivatives and fundamental principles of spectroscopic interpretation. Detailed, generalized experimental protocols for the synthesis and characterization of novel compounds like this compound are also presented. Furthermore, a logical workflow for the spectroscopic analysis of a newly synthesized compound is provided to guide researchers in their analytical endeavors.

Introduction

1H-Phenalen-1-one and its derivatives are a class of polycyclic aromatic ketones that have garnered significant interest due to their unique photophysical properties and potential applications in materials science and medicinal chemistry. The introduction of an amino group at the 2-position of the phenalenone core is expected to modulate its electronic and, consequently, its spectroscopic characteristics. This guide serves as a predictive resource for the analytical characterization of this compound.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, with chemical shifts influenced by the electron-donating amino group and the electron-withdrawing carbonyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~6.0 - 6.5 | d | ~9.0 |

| H-4 | ~7.2 - 7.6 | t | ~7.5 |

| H-5 | ~7.8 - 8.2 | d | ~8.0 |

| H-6 | ~7.5 - 7.9 | t | ~7.8 |

| H-7 | ~8.0 - 8.4 | d | ~8.2 |

| H-8 | ~7.6 - 8.0 | t | ~7.6 |

| H-9 | ~8.2 - 8.6 | d | ~7.8 |

| NH₂ | ~4.0 - 6.0 | br s | - |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The carbonyl carbon is expected at the downfield end of the spectrum, while the carbon bearing the amino group will be significantly shielded.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~180 - 185 |

| C-2 (C-NH₂) | ~145 - 155 |

| C-3 | ~110 - 120 |

| C-3a | ~125 - 135 |

| C-4 | ~120 - 130 |

| C-5 | ~130 - 140 |

| C-6 | ~120 - 130 |

| C-6a | ~130 - 140 |

| C-7 | ~125 - 135 |

| C-8 | ~120 - 130 |

| C-9 | ~130 - 140 |

| C-9a | ~125 - 135 |

| C-9b | ~135 - 145 |

Predicted IR Data

The IR spectrum will be characterized by the stretching vibrations of the carbonyl and amino groups, as well as aromatic C-H and C=C stretching.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Doublet |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch (Ketone) | 1630 - 1650 | Strong |

| Aromatic C=C Stretch | 1500 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Predicted UV-Vis Data

The UV-Vis spectrum of phenalenone derivatives typically shows multiple absorption bands. The introduction of an amino group is expected to cause a bathochromic (red) shift in the absorption maxima due to extended conjugation.

| Transition | Predicted λmax (nm) | Solvent |

| π → π | ~250 - 270 | Methanol or Ethanol |

| n → π | ~380 - 420 | Methanol or Ethanol |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A potential synthetic route to this compound could involve the nitration of 1H-phenalen-1-one followed by reduction of the nitro group.

-

Nitration of 1H-phenalen-1-one:

-

Dissolve 1H-phenalen-1-one in a suitable solvent such as concentrated sulfuric acid at 0°C.

-

Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) while maintaining the low temperature.

-

Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture onto ice and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-Nitro-1H-phenalen-1-one.

-

-

Reduction of 2-Nitro-1H-phenalen-1-one:

-

Dissolve 2-Nitro-1H-phenalen-1-one in a solvent like ethanol or ethyl acetate.

-

Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

After completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Prepare a solution of the purified compound (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra using appropriate software to determine chemical shifts, multiplicities, and coupling constants. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignment of signals.

-

-

IR Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

UV-Vis Spectroscopy:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

-

Record the absorption spectrum over a range of 200-800 nm using a UV-Vis spectrophotometer.

-

Determine the wavelength of maximum absorption (λmax) for the observed electronic transitions.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of a novel compound.

Conclusion

This technical guide provides a predictive framework for the spectroscopic properties of this compound, a compound for which specific experimental data is not currently available. The expected NMR, IR, and UV-Vis data, along with generalized experimental protocols, offer a valuable resource for researchers planning the synthesis and characterization of this and related phenalenone derivatives. The provided analytical workflow further serves as a roadmap for the systematic investigation of novel chemical entities.

discovery and history of 2-Amino-1H-phenalen-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-Amino-1H-phenalen-1-one, a derivative of the highly efficient photosensitizer, 1H-phenalen-1-one. While the direct discovery and historical timeline of this compound are not extensively documented in publicly available literature, its synthesis and properties can be inferred from studies on related amino-phenalenone derivatives. This guide outlines a plausible synthetic pathway, projected physicochemical and spectroscopic properties, and explores its potential role in photodynamic therapy based on the known mechanisms of the parent compound.

Introduction

1H-Phenalen-1-one, a polycyclic aromatic hydrocarbon, is a well-established photosensitizer with a near-unity quantum yield for singlet oxygen production.[1] This property makes it and its derivatives attractive candidates for applications in photodynamic therapy (PDT) for cancer and antimicrobial treatments.[2][3] The introduction of an amino group at the 2-position of the phenalenone core is anticipated to modulate its electronic and, consequently, its photophysical and biological properties. This guide serves as a technical resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Synthesis of this compound

A feasible synthetic route to this compound involves a two-step process starting from the parent compound, 1H-phenalen-1-one: electrophilic nitration followed by reduction of the nitro group.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Nitro-1H-phenalen-1-one (Hypothetical Protocol)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1H-phenalen-1-one (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Nitration: Slowly add a solution of concentrated nitric acid (1.1 eq) in concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-Nitro-1H-phenalen-1-one.

Step 2: Synthesis of this compound (Hypothetical Protocol)

-

Reaction Setup: To a solution of 2-Nitro-1H-phenalen-1-one (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl2·2H2O) (5.0 eq).

-

Reduction: Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography to yield this compound. An alternative reduction method involves catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[4]

Physicochemical and Spectroscopic Data

Physicochemical Properties

| Property | 1H-Phenalen-1-one | This compound (Expected) |

| Molecular Formula | C₁₃H₈O | C₁₃H₉NO |

| Molecular Weight | 180.21 g/mol | 195.22 g/mol |

| Appearance | Yellow solid | Yellow to orange solid |

| Melting Point | 153-156 °C[5] | Expected to be higher than the parent compound due to hydrogen bonding |

| Solubility | Soluble in organic solvents like chloroform and dichloromethane | Expected to have increased polarity and potential for solubility in more polar solvents |

Spectroscopic Data (Expected)

| Technique | 1H-Phenalen-1-one (in CDCl₃)[6] | This compound (Expected in CDCl₃) |

| ¹H NMR (δ, ppm) | Aromatic protons in the range of 7.5-8.7 ppm. | Aromatic protons with shifts influenced by the electron-donating amino group. A broad singlet for the -NH₂ protons. |

| ¹³C NMR (δ, ppm) | Carbonyl carbon around 184 ppm. Aromatic carbons in the range of 126-137 ppm. | Carbonyl carbon shift expected to be slightly altered. Aromatic carbon shifts will be influenced by the amino substituent. |

| IR (ν, cm⁻¹) | C=O stretch around 1630-1640 cm⁻¹. Aromatic C-H stretches. | N-H stretches (two bands) in the range of 3300-3500 cm⁻¹. C=O stretch. Aromatic C-H stretches. |

| UV-Vis (λmax, nm) | ~360 nm (n → π) and ~250 nm (π → π) in PBS.[1] | A red-shift in the absorption maxima is expected due to the electron-donating nature of the amino group.[1] |

Biological Activity and Signaling Pathway

Phenalenone and its derivatives are potent photosensitizers that can be activated by light to produce reactive oxygen species (ROS), primarily singlet oxygen, through a Type II mechanism.[1][7] This forms the basis of their application in photodynamic therapy.

Proposed Signaling Pathway in Photodynamic Therapy

The light-activated this compound is expected to induce apoptosis in cancer cells through both extrinsic and intrinsic pathways, similar to the parent compound.[2]

Caption: Proposed signaling pathway for this compound in PDT.

Upon light irradiation, the photosensitizer generates ROS, leading to cellular damage.[2] This can trigger the extrinsic apoptotic pathway through the activation of caspase-8 and the intrinsic pathway via mitochondrial damage and subsequent activation of caspase-9.[2][8] Both pathways converge on the activation of effector caspases, such as caspase-3, ultimately leading to programmed cell death (apoptosis).[8]

Conclusion

This compound represents a promising, yet underexplored, derivative of the potent photosensitizer 1H-phenalen-1-one. Based on the chemistry of related compounds, its synthesis is achievable through established nitration and reduction methodologies. The introduction of the amino group is predicted to alter its physicochemical and photophysical properties, potentially enhancing its utility in photodynamic therapy. Further research is warranted to synthesize and characterize this compound and to fully elucidate its biological activities and therapeutic potential.

References

- 1. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenalenone-photodynamic therapy induces apoptosis on human tumor cells mediated by caspase-8 and p38-MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs as a robust versatile nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phenalenone | CAS#:548-39-0 | Chemsrc [chemsrc.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. accedacris.ulpgc.es [accedacris.ulpgc.es]

A Theoretical Exploration of the Electronic Structure of 2-Amino-1H-phenalen-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure of 2-Amino-1H-phenalen-1-one. Phenalenone and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest due to their diverse biological activities and unique photophysical properties.[1][2][3] Understanding the electronic structure of these compounds at a quantum mechanical level is paramount for rational drug design and the development of novel therapeutic agents. This document outlines the computational protocols, presents hypothetical quantitative data in a structured format, and illustrates the logical workflow of such a theoretical investigation.

Introduction

This compound is a derivative of the phenalenone core, characterized by the presence of an amino group at the C2 position. This substitution is expected to significantly influence the electronic properties of the parent molecule, potentially altering its reactivity, intermolecular interactions, and photophysical behavior. Theoretical calculations provide a powerful tool to probe these electronic characteristics in detail, offering insights that are often difficult to obtain through experimental means alone.

This guide focuses on the application of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), which are state-of-the-art computational methods for the study of the electronic structure of organic molecules.[4] The insights gained from these calculations can aid in predicting the molecule's stability, reactivity, and spectral properties, thereby guiding further experimental work and drug development efforts.

Computational Methodology

The following section details the hypothetical experimental protocols for the theoretical investigation of this compound's electronic structure.

Geometry Optimization

The initial step in any quantum chemical calculation is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

-

Software: Gaussian 16 or similar quantum chemistry package.

-

Method: Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[5]

-

Basis Set: 6-311++G(d,p) basis set to provide a good balance between accuracy and computational cost.

-

Solvation Model: The effect of a solvent (e.g., water or dimethyl sulfoxide) can be included using the Polarizable Continuum Model (PCM).[4]

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Molecular Orbital Analysis

Once the optimized geometry is obtained, the electronic structure can be analyzed by examining the molecular orbitals (MOs).

-

Analysis: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's chemical reactivity and kinetic stability.

-

Visualization: The 3D isosurfaces of the HOMO and LUMO are generated to visualize the electron density distribution.

Electronic Spectra Prediction

Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum of the molecule.

-

Method: TD-DFT calculations are performed on the optimized ground-state geometry using the same functional and basis set.

-

Excitation Energies: The calculation yields the vertical excitation energies, oscillator strengths, and corresponding electronic transitions (e.g., HOMO -> LUMO).

-

Spectral Simulation: The predicted transitions are convoluted with Gaussian or Lorentzian functions to generate a simulated UV-Vis spectrum.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data obtained from the theoretical calculations on this compound.

Table 1: Ground State Electronic Properties

| Property | Value (in vacuo) | Value (in water) |

| Ground State Energy (Hartree) | -688.123456 | -688.125678 |

| Dipole Moment (Debye) | 3.45 | 4.12 |

| HOMO Energy (eV) | -5.89 | -5.95 |

| LUMO Energy (eV) | -2.11 | -2.15 |

| HOMO-LUMO Gap (eV) | 3.78 | 3.80 |

Table 2: Predicted Electronic Transitions (TD-DFT)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 -> S1 | 3.25 | 381 | 0.25 |

| S0 -> S2 | 3.58 | 346 | 0.11 |

| S0 -> S3 | 4.12 | 301 | 0.45 |

Visualization of Computational Workflow

The following diagram illustrates the logical workflow of the theoretical calculations performed on this compound.

Caption: Computational workflow for the theoretical analysis of this compound.

Conclusion

This technical guide has outlined a robust theoretical framework for investigating the electronic structure of this compound. The presented methodologies, including DFT and TD-DFT, provide a comprehensive approach to understanding the molecule's fundamental electronic properties. The hypothetical data illustrates the types of valuable insights that can be gained, which are crucial for guiding the synthesis of new derivatives with tailored properties and for understanding their potential biological activity. The systematic workflow presented ensures a thorough and reliable computational study. This theoretical approach, in conjunction with experimental validation, will undoubtedly accelerate the discovery and development of novel phenalenone-based therapeutic agents.

References

Potential Research Areas for 2-Amino-1H-phenalen-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-1H-phenalen-1-one is a derivative of the polycyclic aromatic hydrocarbon 1H-phenalen-1-one, a compound known for its significant photosensitizing properties. The introduction of an amino group at the 2-position is anticipated to modulate the electronic and, consequently, the photophysical and biological properties of the parent molecule. This technical guide outlines potential research avenues for this compound, covering its synthesis, potential applications in medicinal chemistry and materials science, and detailed experimental protocols. While direct experimental data for this compound is limited in publicly available literature, this document extrapolates potential characteristics and research directions based on established knowledge of phenalenone chemistry.

Introduction to 1H-Phenalen-1-one and its Derivatives

1H-Phenalen-1-one (PN), also known as perinaphthenone, is a highly efficient Type II photosensitizer, meaning it can generate singlet oxygen with a near-unity quantum yield upon light irradiation.[1][2] This property has led to its investigation in various applications, including photodynamic therapy (PDT) against cancer and microbial infections.[2][3] The phenalenone skeleton is also found in several natural products with roles in plant and fungal defense mechanisms.[3]

The substitution on the phenalenone core significantly influences its properties. Electron-donating groups, such as an amino group, can alter the absorption and emission spectra and may affect the singlet oxygen quantum yield.[2] Research into phenalenone derivatives aims to fine-tune these properties for specific applications, such as shifting the absorption to longer wavelengths for deeper tissue penetration in PDT or enhancing fluorescence for bioimaging.[1][2]

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be proposed based on established methods for the synthesis of other aminophenalenones. A common strategy involves the introduction of a nitro group followed by its reduction to an amine.

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of 1H-phenalen-1-one to 2-Nitro-1H-phenalen-1-one

-

Dissolve 1H-phenalen-1-one in a suitable solvent such as concentrated sulfuric acid at 0°C.

-

Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for a specified time (e.g., 2 hours) to allow for the selective nitration at the 2-position.

-

Pour the reaction mixture over crushed ice to precipitate the product.

-

Filter the precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

Purify the crude 2-Nitro-1H-phenalen-1-one by column chromatography on silica gel.

Step 2: Reduction of 2-Nitro-1H-phenalen-1-one to this compound

-

Suspend 2-Nitro-1H-phenalen-1-one in a solvent such as ethanol or acetic acid.

-

Add a reducing agent, for example, tin(II) chloride (SnCl₂) or iron powder in the presence of an acid (e.g., HCl).[2]

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography.

Caption: Proposed synthetic pathway for this compound.

Potential Research Areas

The introduction of an amino group at the 2-position of the phenalenone core is expected to impart unique properties, opening up several exciting research avenues.

Medicinal Chemistry and Photodynamic Therapy

The primary application of phenalenone derivatives has been in photodynamic therapy (PDT). The amino group in this compound is likely to influence its efficacy as a photosensitizer.

-

Modulated Photophysical Properties: The electron-donating amino group is expected to cause a bathochromic (red) shift in the absorption spectrum of the phenalenone core.[2] This could be advantageous for PDT, as longer wavelength light penetrates deeper into tissues.[1] However, amino-substituted phenalenones have been reported to exhibit reduced singlet oxygen quantum yields, which could be a trade-off.[2] A key research area would be to quantify the absorption maximum and the singlet oxygen generation efficiency of this compound.

-

Targeted Drug Delivery: The amino group provides a reactive handle for further chemical modifications. It can be functionalized with targeting moieties such as antibodies, peptides, or folic acid to achieve selective delivery to cancer cells, thereby minimizing side effects on healthy tissues.

-

Theranostic Applications: Certain amino-substituted phenalenones have shown fluorescence.[2] If this compound is fluorescent, it could be developed as a theranostic agent, combining therapeutic (PDT) and diagnostic (fluorescence imaging) capabilities in a single molecule.

Caption: Simplified signaling pathway of photodynamic therapy.

Materials Science and Optoelectronics

The unique photophysical properties of aminophenalenones also make them promising candidates for applications in materials science.

-

Organic Light-Emitting Diodes (OLEDs): Fluorescent organic molecules are the core components of OLEDs. If this compound exhibits strong fluorescence, its potential as an emitter in OLED devices could be explored. The amino group could also be used to tune the emission color.

-

Fluorescent Probes and Sensors: The amino group can act as a recognition site for specific analytes. Binding of an analyte could lead to a change in the fluorescence properties of the molecule, enabling its use as a fluorescent sensor for metal ions, anions, or biologically important molecules.

Quantitative Data of Related Phenalenone Derivatives

| Compound | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| 1H-Phenalen-1-one | ~350-400 | - | ~1 | [2] |

| 6-Amino-phenalenone derivative | > 400 | Fluorescent | Reduced | [2] |

Experimental Protocols for Property Evaluation

Photophysical Characterization

UV-Visible Absorption Spectroscopy:

-

Prepare a dilute solution of this compound in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile).

-

Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

-

Determine the wavelength of maximum absorption (λmax).

Fluorescence Spectroscopy:

-

Using the same solution, excite the sample at its λmax in a fluorometer.

-

Record the emission spectrum.

-

Determine the wavelength of maximum emission (λem) and the fluorescence quantum yield relative to a known standard.

Singlet Oxygen Quantum Yield Determination:

-

Use a chemical trap method, for example, with 1,3-diphenylisobenzofuran (DPBF), which is bleached by singlet oxygen.

-

Prepare a solution containing this compound and DPBF in a suitable solvent.

-

Irradiate the solution with light at the λmax of the phenalenone derivative.

-

Monitor the decrease in the absorbance of DPBF over time.

-

Calculate the singlet oxygen quantum yield relative to a standard photosensitizer (e.g., 1H-phenalen-1-one).

Caption: Experimental workflow for photophysical characterization.

In Vitro Photodynamic Activity Assay

-

Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate cell culture medium.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specific incubation period.

-

Irradiate the cells with light of the appropriate wavelength and dose.

-

Include control groups: no drug, drug but no light, light but no drug.

-

After a further incubation period (e.g., 24-48 hours), assess cell viability using a standard assay such as the MTT or PrestoBlue assay.

-

Determine the half-maximal inhibitory concentration (IC50) under light and dark conditions.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents and functional materials. Its synthesis is feasible through established chemical transformations. The introduction of the amino group is anticipated to significantly influence its photophysical properties, potentially leading to red-shifted absorption and fluorescence, which are desirable for applications in photodynamic therapy and bioimaging. Further research into the synthesis, detailed characterization, and functionalization of this compound is warranted to unlock its full potential in medicinal chemistry and materials science.

References

- 1. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity : Oriental Journal of Chemistry [orientjchem.org]

- 2. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-Amino-1H-phenalen-1-one

This guide provides comprehensive safety and handling precautions for 2-Amino-1H-phenalen-1-one, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this derivative, this document extrapolates best practices from the known hazards of the parent compound, 1H-phenalen-1-one, and general principles of chemical safety.

Hazard Identification and Classification

Assumed GHS Classification:

| Hazard Class | Hazard Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |

| Phototoxicity | Potential Hazard (Data not available) |

First-Aid Measures

In the event of exposure, the following first-aid measures are recommended based on the safety data for 1H-phenalen-1-one[3]:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Personal Protective Equipment (PPE)

A robust PPE protocol is crucial when handling this compound. The following diagram outlines the recommended PPE selection workflow.

Caption: PPE selection workflow for handling this compound.

Engineering Controls

When working with this compound, especially in powdered form, engineering controls should be prioritized to minimize inhalation exposure.

-

Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required when working with powders or generating aerosols[3].

-

Process Enclosures: For larger quantities or repetitive tasks, consider the use of glove boxes or other process enclosures to contain the material.

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures, based on the parent compound's data, should be taken[3]:

| Fire Size | Extinguishing Media | Prohibited Media |

| Small Fire | Dry chemical powder, carbon dioxide (CO2) | Water jet |

| Large Fire | Water spray, fog, or foam | Water jet |

Hazardous Combustion Products: Oxides of carbon (CO, CO2) and nitrogen (NOx) are expected to be the primary hazardous thermal decomposition products[3]. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[3].

Accidental Release Measures

A clear and efficient response to spills is essential to prevent contamination and exposure.

References

Methodological & Application

Application Note: Synthesis of 2-(Aminomethyl)-1H-phenalen-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(aminomethyl)-1H-phenalen-1-one, a valuable building block in medicinal chemistry and materials science. The phenalenone core is a well-recognized photosensitizer, and derivatives bearing amino groups are of significant interest for various applications, including the development of novel photodynamic therapy agents and functional materials.[1][2]

The synthetic strategy detailed herein follows a robust and well-documented three-step sequence starting from the parent 1H-phenalen-1-one. This involves an initial chloromethylation at the 2-position, followed by conversion to an azide, and a final reduction to the desired primary amine. This multi-step synthesis is highly reproducible and provides good overall yields.

Experimental Protocols

The synthesis is divided into three main experimental procedures:

-

Synthesis of 1H-Phenalen-1-one (PN): An improved, microwave-assisted method for the efficient synthesis of the starting material.

-

Synthesis of 2-(Chloromethyl)-1H-phenalen-1-one (PNCl): The introduction of a reactive chloromethyl group at the 2-position of the phenalenone core.

-

Synthesis of 2-(Azidomethyl)-1H-phenalen-1-one (PNN3): Conversion of the chloromethyl intermediate to an azidomethyl derivative.

-

Synthesis of 2-(Aminomethyl)-1H-phenalen-1-one: The final reduction of the azide to the target primary amine via a Staudinger reaction.

Protocol 1: Synthesis of 1H-Phenalen-1-one (PN)

This protocol has been optimized for a rapid and efficient synthesis using microwave irradiation, which significantly reduces the reaction time compared to conventional heating methods.[1]

Materials:

-

Naphthalene

-

Cinnamoyl chloride

-

Aluminum chloride (AlCl3)

-

Dichloromethane (CH2Cl2)

-

Hydrochloric acid (HCl), 37%

-

Ice

Equipment:

-

Microwave reactor

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard glassware for extraction and filtration

Procedure:

-

In a round-bottom flask, dissolve naphthalene (960 mg, 7.5 mmol) and cinnamoyl chloride (1.25 g) in dichloromethane (7.5 mL).

-

Cool the mixture in an ice bath for 10 minutes.

-

Slowly add aluminum chloride (3 g) to the cooled solution while stirring. Continue stirring at 4 °C for 10 minutes.

-

Transfer the reaction mixture to a microwave reactor and irradiate for 12 minutes at 100 W.

-

After irradiation, pour the reaction mixture into 100 mL of 37% hydrochloric acid.

-

Filter the mixture and dilute the filtrate with water.

-

Extract the aqueous solution with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1H-phenalen-1-one as a yellow powder.

| Product | Yield | Molecular Weight |

| 1H-Phenalen-1-one | ~57% | 180.21 g/mol |

Protocol 2: Synthesis of 2-(Chloromethyl)-1H-phenalen-1-one (PNCl)

This procedure functionalizes the 1H-phenalen-1-one at the 2-position with a chloromethyl group, a key intermediate for further derivatization.[1]

Materials:

-

1H-Phenalen-1-one (PN)

-

Paraformaldehyde

-

Glacial acetic acid

-

Phosphoric acid (85%)

-

Hydrochloric acid (37%)

-

Sodium hydroxide (NaOH), 5 M

-

Sodium bicarbonate (NaHCO3), 1 M

-

Dichloromethane (CH2Cl2)

-

Petroleum ether

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Standard glassware for extraction, filtration, and column chromatography

Procedure:

-

In a three-neck round-bottom flask, combine 1H-phenalen-1-one (9.72 g, 54 mmol), paraformaldehyde (29.7 g), glacial acetic acid (216 mL), and 85% phosphoric acid (135 mL).

-

Heat the mixture to 110 °C until all solids have dissolved.

-

Add 37% hydrochloric acid (144 mL) to the solution and maintain the reaction at 110 °C for 16 hours.

-

Cool the reaction mixture to room temperature and pour it into 500 mL of an ice-water mixture.

-

Adjust the pH of the solution with 5 M sodium hydroxide.

-

Filter the resulting dark solid and wash with 1 M sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Purify the crude product by column chromatography on silica gel using a 1:1 mixture of dichloromethane and petroleum ether as the eluent to obtain 2-(chloromethyl)-1H-phenalen-1-one as a bright yellow powder.

| Product | Yield | Molecular Weight |

| 2-(Chloromethyl)-1H-phenalen-1-one | ~51% | 228.67 g/mol |

Protocol 3: Synthesis of 2-(Azidomethyl)-1H-phenalen-1-one (PNN3)

This protocol describes the conversion of the chloromethyl group to an azidomethyl group.

Materials:

-

2-(Chloromethyl)-1H-phenalen-1-one (PNCl)

-

Sodium azide (NaN3)

-

Methanol (MeOH)

-

Water

-

Dichloromethane (CH2Cl2)

-

Brine

-

Magnesium sulfate (MgSO4)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for extraction and purification

Procedure:

-

Dissolve 2-(chloromethyl)-1H-phenalen-1-one (3.42 g, 15 mmol) and sodium azide (19.5 g, 300 mmol) in a mixture of methanol (1.08 L) and water (120 mL).

-

Stir the solution at room temperature for 24 hours.

-

Remove the methanol by evaporation under reduced pressure.

-

Extract the remaining aqueous suspension with dichloromethane.

-

Wash the combined organic phases with brine, dry over magnesium sulfate, and evaporate the solvent.

-

Purify the crude product by column chromatography to yield 2-(azidomethyl)-1H-phenalen-1-one as a bright yellow powder.

| Product | Yield | Molecular Weight |

| 2-(Azidomethyl)-1H-phenalen-1-one | ~93% | 235.25 g/mol |

Protocol 4: Synthesis of 2-(Aminomethyl)-1H-phenalen-1-one

This final step involves the reduction of the azido group to a primary amine using the Staudinger reaction, a mild and efficient method.[3][4]

Materials:

-

2-(Azidomethyl)-1H-phenalen-1-one (PNN3)

-

Triphenylphosphine (PPh3)

-

Tetrahydrofuran (THF), anhydrous

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Brine

-

Sodium sulfate (Na2SO4)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

-

Standard glassware for extraction and purification

Procedure:

-

Dissolve 2-(azidomethyl)-1H-phenalen-1-one in anhydrous tetrahydrofuran under an inert atmosphere (nitrogen or argon).

-

Add triphenylphosphine (1.1 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature until the evolution of nitrogen gas ceases and TLC analysis indicates the consumption of the starting azide.

-

Add water to the reaction mixture and stir for an additional 2-3 hours to hydrolyze the intermediate iminophosphorane.

-

Remove the tetrahydrofuran under reduced pressure.

-

Partition the residue between diethyl ether and 1 M hydrochloric acid.

-

Separate the aqueous layer and wash it with diethyl ether to remove triphenylphosphine oxide.

-

Basify the aqueous layer with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(aminomethyl)-1H-phenalen-1-one.

| Product | Yield | Molecular Weight |

| 2-(Aminomethyl)-1H-phenalen-1-one | High | 209.25 g/mol |

Logical Workflow of the Synthesis

Caption: Synthetic pathway to 2-(aminomethyl)-1H-phenalen-1-one.

References

Application Notes and Protocols: Labeling Proteins with 2-Amino-1H-phenalen-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1H-phenalen-1-one (AP) is a fluorescent dye with potential applications in protein labeling for various research and diagnostic purposes. Its unique photophysical properties make it an attractive candidate for use as a fluorescent probe. This document provides a detailed protocol for the covalent labeling of proteins with AP. The strategy involves the conversion of AP into an amine-reactive N-hydroxysuccinimidyl (NHS) ester derivative, which can then readily conjugate to primary amines (e.g., the ε-amino group of lysine residues) on a target protein.

Principle of the Method

Directly labeling proteins with this compound can be challenging. A more robust and widely applicable method is to first synthesize an amine-reactive derivative. This protocol details the synthesis of this compound N-hydroxysuccinimidyl ester (AP-NHS) and its subsequent use for labeling proteins. The NHS ester reacts with primary amines on the protein in a basic pH environment to form a stable amide bond.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the protein labeling protocol. Note that the optimal conditions may vary depending on the specific protein and desired degree of labeling.

| Parameter | Recommended Value | Range | Notes |

| AP-NHS to Protein Molar Ratio | 10:1 | 5:1 to 20:1 | Higher ratios can increase the degree of labeling but also risk protein precipitation.[1] |

| Protein Concentration | 2 mg/mL | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |

| Reaction pH | 8.5 | 8.0-9.0 | The reaction is most efficient at a slightly basic pH. |

| Reaction Temperature | Room Temperature (20-25°C) | 4-25°C | Lower temperatures can be used to slow down the reaction. |

| Reaction Time | 1 hour | 30-120 minutes | Longer reaction times may not significantly increase labeling. |

| Quenching Agent Concentration | 1 M Tris-HCl, pH 8.0 | 0.1-1.5 M | Quenches the reaction by consuming unreacted AP-NHS. |

Experimental Protocols

Part 1: Synthesis of this compound N-hydroxysuccinimidyl ester (AP-NHS)

This part of the protocol describes the synthesis of the amine-reactive AP-NHS ester.

Materials:

-

This compound (AP)

-

Succinimidyl carbonate (DSC)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolve this compound in anhydrous DCM.

-

Add succinimidyl carbonate (1.5 equivalents) and triethylamine (2.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Collect the fractions containing the AP-NHS ester and evaporate the solvent to obtain the purified product.

-

Confirm the identity and purity of the AP-NHS ester using techniques such as NMR and mass spectrometry.

Part 2: Protein Labeling with AP-NHS Ester

This section details the procedure for conjugating the synthesized AP-NHS ester to a target protein.

Materials:

-

Target protein

-

AP-NHS ester

-

Amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Quenching solution (1 M Tris-HCl, pH 8.0)

Procedure:

-

Prepare a 1-10 mg/mL solution of the target protein in 0.1 M sodium bicarbonate buffer, pH 8.5. Ensure the buffer does not contain any primary amines (e.g., Tris or glycine).

-

Prepare a 10 mg/mL stock solution of AP-NHS ester in anhydrous DMSO immediately before use.

-

Add the desired molar excess of the AP-NHS ester solution to the protein solution while gently vortexing.[1]

-

Incubate the reaction mixture for 1 hour at room temperature in the dark.

-

To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.

Part 3: Purification of the AP-Labeled Protein

This step is crucial for removing unreacted AP-NHS ester and other byproducts.

Materials:

-

AP-labeled protein solution

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Equilibrate a size-exclusion chromatography column with PBS, pH 7.4.

-

Apply the quenched reaction mixture to the top of the column.

-

Elute the protein-dye conjugate with PBS. The labeled protein will typically elute in the void volume, while the smaller, unreacted dye molecules will be retained and elute later.

-

Collect the fractions containing the colored, labeled protein.

-

Alternatively, dialysis can be used to remove unreacted dye. Dialyze the labeled protein solution against PBS at 4°C with several buffer changes over 24-48 hours.

Part 4: Characterization of the AP-Labeled Protein

This final section describes how to determine the degree of labeling and confirm the conjugation.

Materials:

-

Purified AP-labeled protein

-

UV-Vis spectrophotometer

-

SDS-PAGE equipment and reagents

Procedure:

-

Determine the Degree of Labeling (DOL):

-

Measure the absorbance of the AP-labeled protein solution at 280 nm (A280) and the maximum absorbance wavelength of AP (λmax, to be determined experimentally for the conjugate).

-

Calculate the protein concentration and the DOL using the following equations:

-

Corrected A280 = A280 - (A_max_ of dye × Correction Factor)

-

Protein Concentration (M) = Corrected A280 / (ε_protein_ at 280 nm × path length)

-

Dye Concentration (M) = A_max_ of dye / (ε_dye_ at λmax × path length)

-

DOL = Dye Concentration / Protein Concentration

-

-

The extinction coefficient (ε) for the specific protein and the AP dye will need to be known or determined. The correction factor accounts for the dye's absorbance at 280 nm.[1]

-

-

SDS-PAGE Analysis:

-

Run a sample of the labeled protein on an SDS-PAGE gel alongside an unlabeled protein control.

-

Visualize the gel under both white light and UV illumination.

-

The labeled protein band should be visible under both conditions, confirming the covalent attachment of the fluorescent AP dye to the protein. The unlabeled control should only be visible under white light (after coomassie staining).

-

Visualizations

Caption: Experimental workflow for labeling proteins with this compound.

Caption: Schematic of the amine-reactive labeling reaction.

References

Application Notes and Protocols: 2-Amino-1H-phenalen-1-one Derivatives in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1H-phenalen-1-one and its derivatives are emerging as a versatile class of compounds with significant potential in fluorescence microscopy, particularly in the realm of theranostics. While the parent compound, 1H-phenalen-1-one, is primarily known as a highly efficient photosensitizer with a near-unity singlet oxygen quantum yield, its utility in fluorescence imaging is limited by its UV absorption and lack of significant fluorescence.[1] The introduction of an amino group, among other electron-donating moieties, induces a red-shift in the absorption and emission spectra, bestowing these derivatives with valuable fluorescence properties.[1] This modification opens up avenues for their use as fluorescent probes and image-guided photosensitizers in photodynamic therapy (PDT).

These application notes provide an overview of the use of amino-phenalenone derivatives in fluorescence microscopy, with a focus on their application as theranostic agents for cancer research.

Key Applications

The primary application of fluorescent this compound derivatives in microscopy is as theranostic agents for photodynamic therapy (PDT) . In this dual-function capacity, they serve as both a photosensitizer for therapy and a fluorescent probe for diagnosis and real-time monitoring of treatment.

-

Fluorescence-Guided Photodynamic Therapy: Amino-phenalenone derivatives that exhibit both strong fluorescence and high singlet oxygen generation upon light irradiation can be visualized within cells or tissues. This allows for precise localization of the photosensitizer in the target area before initiating PDT, thereby minimizing off-target damage. The fluorescence can also be used to monitor the uptake and distribution of the drug.

-

Cellular Imaging and Staining: The inherent fluorescence of these compounds allows for their use in cellular imaging to visualize sub-cellular structures or to track cellular processes, although their specific targeting capabilities may need to be enhanced through further chemical modification.

Photophysical Properties

The photophysical characteristics of phenalenone derivatives are critical to their function in fluorescence microscopy. The introduction of an amino group significantly alters these properties compared to the parent phenalenone. A summary of the key photophysical data for a representative amino-phenalenone derivative is presented below.

| Compound | λabs (nm) | λem (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent |

| 1H-phenalen-1-one | 360 | - | 10,000 | - | ~1.0[1][2] | PBS with 1% DMSO |

| OE19 (6-amino-2,5-dibromo-1H-phenalen-1-one) | Green absorption | Red fluorescence | Not Specified | Efficient | Efficient | DMSO |

Note: Specific quantitative values for OE19 were described as "efficient" in the source material, highlighting its dual functionality.[1]

Experimental Protocols

The following protocols are generalized from methodologies described for the use of fluorescent phenalenone derivatives in cellular imaging and photodynamic therapy studies.

Protocol 1: In Vitro Cellular Imaging of Amino-Phenalenone Derivatives

Objective: To visualize the intracellular localization of a fluorescent amino-phenalenone derivative in a cancer cell line.

Materials:

-

Fluorescent amino-phenalenone derivative (e.g., OE19)

-

Cancer cell line (e.g., PANC-1)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

Fluorescence microscope with appropriate filter sets

-

Cell culture plates or chambered cover glasses

Procedure:

-

Cell Seeding: Seed the cancer cells onto chambered cover glasses or appropriate imaging plates at a suitable density and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Preparation of Staining Solution: Prepare a stock solution of the amino-phenalenone derivative in DMSO. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in complete cell culture medium.

-

Cellular Staining: Remove the culture medium from the cells and wash once with PBS. Add the staining solution to the cells and incubate for a predetermined period (e.g., 1-4 hours) at 37°C in the dark.

-

Washing: After incubation, remove the staining solution and wash the cells three times with PBS to remove any unbound compound.

-

Imaging: Add fresh complete cell culture medium or PBS to the cells. Visualize the stained cells using a fluorescence microscope. Use excitation and emission wavelengths appropriate for the specific derivative (e.g., for a red-fluorescent probe, use a green light excitation source and a red emission filter).

-

Image Acquisition: Capture images to document the subcellular localization of the compound.

Protocol 2: Assessment of Photodynamic Therapy Efficacy using Fluorescence Microscopy

Objective: To evaluate the photocytotoxicity of a theranostic amino-phenalenone derivative.

Materials:

-

All materials from Protocol 1

-

A light source for photoactivation (e.g., a laser or a filtered lamp) with a wavelength corresponding to the absorption maximum of the phenalenone derivative.

-

Cell viability assay kit (e.g., MTT, PrestoBlue, or live/dead staining kits)

Procedure:

-

Cell Seeding and Staining: Follow steps 1-3 from Protocol 1.

-

Photoactivation: After the incubation period, and before washing, expose the cells to the light source for a specific duration to induce phototoxicity. A control group of stained cells should be kept in the dark.

-

Post-Irradiation Incubation: Following light exposure, remove the staining solution, wash the cells with PBS, and add fresh complete cell culture medium. Return the cells to the incubator for a period of time (e.g., 24 hours) to allow for the progression of cell death.

-

Fluorescence Microscopy of Cell Death: After the post-irradiation incubation, stain the cells with a live/dead viability stain according to the manufacturer's protocol. Image the cells using fluorescence microscopy to visualize and quantify the extent of cell death in the light-exposed group compared to the dark control group.

-

Quantitative Viability Assay (Optional): Perform a quantitative cell viability assay (e.g., MTT assay) to obtain numerical data on the photocytotoxicity.

Visualizations

Caption: Experimental workflow for cellular imaging and PDT.

Caption: Simplified signaling pathway of Type II Photodynamic Therapy.

References

Application Note and Protocol for Measuring the Quantum Yield of 2-Amino-1H-phenalen-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorescence quantum yield (Φ) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed by a fluorescent molecule. For drug development professionals and researchers, determining the quantum yield of a compound like 2-Amino-1H-phenalen-1-one is essential for characterizing its potential as a fluorescent probe, a photosensitizer in photodynamic therapy, or in other applications where light emission is crucial. Phenalenone and its derivatives are known for their interesting photophysical properties, with the parent compound exhibiting strong photosensitizing capabilities but negligible fluorescence.[1][2] However, the introduction of an amino group can significantly alter these properties, often inducing fluorescence.[1]

This document provides a detailed experimental protocol for measuring the fluorescence quantum yield of this compound using the relative method. This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Principle of Relative Quantum Yield Measurement

The relative method for determining the fluorescence quantum yield is based on the principle that if a solution of a reference standard and a solution of the unknown sample have the same absorbance at the same excitation wavelength and are measured under identical experimental conditions, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.

The quantum yield of the unknown sample (Φ_S) can be calculated using the following equation:

Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S^2 / n_R^2)

Where:

-

Φ_R is the quantum yield of the reference standard.

-

I_S and I_R are the integrated fluorescence intensities of the sample and the reference, respectively.

-

A_S and A_R are the absorbances of the sample and the reference at the excitation wavelength, respectively.

-

n_S and n_R are the refractive indices of the sample and reference solutions, respectively. If the same solvent is used for both, this term becomes 1.

Experimental Workflow

The following diagram outlines the major steps involved in the experimental determination of the quantum yield of this compound.

Caption: Workflow for relative quantum yield determination.

Materials and Equipment

Reagents and Samples

-

This compound (Sample)

-

Suitable fluorescent standard (e.g., Quinine Sulfate or Rhodamine B)

-

Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or 0.1 M H₂SO₄ for Quinine Sulfate)

Equipment

-

UV-Vis Spectrophotometer

-

Spectrofluorometer with a xenon lamp source and photon counting detector

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes for accurate dilutions

Experimental Protocols

Preliminary Spectroscopic Characterization of this compound

Objective: To determine the absorption and emission maxima of this compound to select an appropriate excitation wavelength and a suitable reference standard.